molecular formula C14H11N3O3S B5480814 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No.: B5480814
M. Wt: 301.32 g/mol
InChI Key: VFBZQZMCCHVZTN-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05211239 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, cancer, and more .

Mode of Action

The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction results in a significant inhibition of the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which is a key player in regulating the immune response to infection . The downstream effects of this interaction include the reduction of secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant in vivo effects, such as reducing secondary foot swelling and arthritic index in aia rats .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .

Action Environment

The compound’s significant in vivo effects suggest that it is likely to be stable and effective under physiological conditions .

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c15-21(18,19)12-8-6-11(7-9-12)14-16-13(17-20-14)10-4-2-1-3-5-10/h1-9H,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBZQZMCCHVZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.